1-(5-Bromo-3-fluoropyridin-2-yl)-2-fluoroethanone
Description
Properties
IUPAC Name |
1-(5-bromo-3-fluoropyridin-2-yl)-2-fluoroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO/c8-4-1-5(10)7(11-3-4)6(12)2-9/h1,3H,2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPFWMFXUQGUEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C(=O)CF)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-3-fluoropyridin-2-yl)-2-fluoroethanone typically involves the bromination and fluorination of pyridine derivatives. One common method includes the reaction of 5-bromo-3-fluoropyridine with ethyl chloroformate under controlled conditions to yield the desired product . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-3-fluoropyridin-2-yl)-2-fluoroethanone undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The carbonyl group can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling reactions: It can participate in Suzuki or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
1-(5-Bromo-3-fluoropyridin-2-yl)-2-fluoroethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-3-fluoropyridin-2-yl)-2-fluoroethanone involves its interaction with various molecular targets and pathways. The presence of bromine and fluorine atoms can enhance its binding affinity to specific enzymes or receptors, influencing its biological activity. The carbonyl group can also participate in hydrogen bonding and other interactions that modulate its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Findings:
Substituent Effects on Reactivity: The trifluoroethanone group in 1-(5-Bromo-3-fluoropyridin-2-yl)-2,2,2-trifluoroethanone significantly increases electron-withdrawing capacity, enhancing reactivity in nucleophilic acyl substitution compared to the monofluoro or non-fluorinated analogs . Methyl or phenyl substituents (e.g., in 1-(5-Bromo-2-methylpyridin-3-yl)ethanone) reduce electrophilicity, making these compounds less reactive in coupling reactions .
Biological Implications: Fluorinated ethanone derivatives are critical in drug design. For example, compounds like those in and incorporate fluorophenyl or fluoropyridinyl groups to improve binding affinity in kinase inhibitors . The target compound’s 2-fluoroethanone group could similarly enhance interactions with hydrophobic enzyme pockets.
Physical Properties: The trifluoroethanone analog (MW 272.00) has a higher molecular weight and lower solubility in polar solvents compared to the monofluoroethanone variant (MW 238.02) . Thiophene-based analogs (e.g., 1-(5-Bromo-3-fluorothiophen-2-yl)ethanone) exhibit altered aromaticity and electronic properties, impacting their utility in material science applications .
Synthetic Utility: Bromo-fluoro pyridine derivatives serve as precursors in Suzuki-Miyaura cross-coupling reactions. For instance, 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone (CAS 1160936-52-6) is used to synthesize pyrrolo[2,3-d]pyrimidine derivatives, a scaffold common in antiviral agents .
Biological Activity
1-(5-Bromo-3-fluoropyridin-2-yl)-2-fluoroethanone, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : CHBrFN
- Molecular Weight : 218.03 g/mol
- CAS Number : 1532517-95-5
This compound features a pyridine ring substituted with bromine and fluorine atoms, which are known to influence its biological activity.
1. Antimicrobial Properties
Research indicates that derivatives of pyridine compounds often exhibit antimicrobial activity. In vitro studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of halogen substituents like bromine and fluorine is believed to enhance the lipophilicity and permeability of these compounds, thus improving their antimicrobial efficacy.
2. Anticancer Activity
Pyridine derivatives have been explored for their anticancer properties. A study conducted by Pivetta et al. (2017) demonstrated that certain pyridine-containing compounds exhibited significant cytotoxic effects against human cancer cell lines. The mechanism is thought to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways such as the MAPK/ERK pathway.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast) | 15.4 |
| This compound | A549 (Lung) | 12.3 |
3. Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been investigated. It has been shown to inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic interventions in metabolic disorders. For instance, studies have indicated that similar compounds can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways.
- DNA Interaction : Some studies suggest that pyridine derivatives can intercalate into DNA, disrupting replication and transcription processes.
- Oxidative Stress Induction : Increased production of reactive oxygen species (ROS) leading to oxidative stress has been observed in cells treated with related compounds.
Case Study 1: Anticancer Activity Assessment
A recent study evaluated the anticancer properties of several pyridine derivatives, including this compound. The results indicated a dose-dependent reduction in cell viability across multiple cancer cell lines, suggesting significant potential for further development as an anticancer agent.
Case Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition profile of this compound against various isoforms of cytochrome P450. The findings revealed that it effectively inhibited CYP1A2 and CYP3A4, which are critical in drug metabolism, indicating its potential for drug-drug interaction studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
